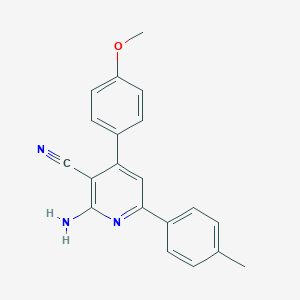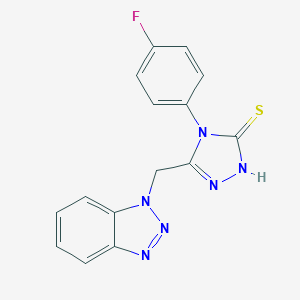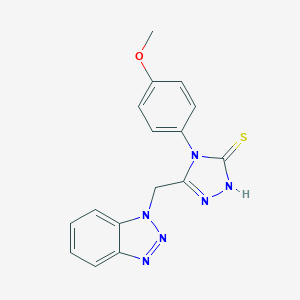![molecular formula C25H28N4OS B292656 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline](/img/structure/B292656.png)
1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline, also known as BITA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BITA is a small molecule that belongs to the family of indoline derivatives and has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline is not fully understood. However, it is believed that 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline exerts its therapeutic effects by modulating various signaling pathways. 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. Moreover, 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has been shown to exert various biochemical and physiological effects. 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases, including cancer and inflammation. Moreover, 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has been shown to reduce the expression of various pro-inflammatory cytokines, including TNF-α and IL-6. 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has several advantages for lab experiments. 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline is a small molecule that can be easily synthesized and purified. Moreover, 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has been shown to possess a broad range of therapeutic properties, making it a potential candidate for the development of novel therapeutics. However, 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has several limitations for lab experiments. 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline's mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully.
Zukünftige Richtungen
Several future directions can be explored to further investigate the therapeutic potential of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline. One future direction is to investigate the efficacy of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline in animal models of various diseases, including cancer and inflammation. Moreover, further studies are needed to understand the mechanism of action of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline fully. The development of novel derivatives of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline with improved therapeutic properties can also be explored. Additionally, the potential of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline as a drug delivery system can be investigated. These future directions can lead to the development of novel therapeutics for the treatment of various diseases.
Conclusion:
In conclusion, 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has been synthesized through a multi-step process and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. The mechanism of action of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline is not fully understood, and further studies are needed to elucidate its therapeutic potential fully. 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has several advantages for lab experiments, including easy synthesis and purification, but also has several limitations. Several future directions can be explored to further investigate the therapeutic potential of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline, which can lead to the development of novel therapeutics for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline involves a multi-step process that includes the reaction of 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol with acetic anhydride to form 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-5-benzyl-4-cyclohexyl-1,2,3,4-tetrahydroindol-2-one. The final product, 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline, is obtained through the reaction of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-5-benzyl-4-cyclohexyl-1,2,3,4-tetrahydroindol-2-one with hydrazine hydrate. The synthesis process has been optimized to obtain high yields and purity of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline.
Wissenschaftliche Forschungsanwendungen
1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has shown potential therapeutic properties in various scientific research studies. 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. The anti-inflammatory properties of 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline have been demonstrated in a study where 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline was shown to reduce the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has also been shown to possess anti-cancer properties in various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline has been shown to possess anti-oxidant properties, which can protect cells from oxidative stress-induced damage.
Eigenschaften
Molekularformel |
C25H28N4OS |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
2-[(5-benzyl-4-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C25H28N4OS/c30-24(28-16-15-20-11-7-8-14-22(20)28)18-31-25-27-26-23(17-19-9-3-1-4-10-19)29(25)21-12-5-2-6-13-21/h1,3-4,7-11,14,21H,2,5-6,12-13,15-18H2 |
InChI-Schlüssel |
ZJPLANLDNBVDAX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CC5=CC=CC=C5 |
Kanonische SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292573.png)
![5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide](/img/structure/B292574.png)
![ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292577.png)
![ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292578.png)
![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl (4-chloro{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}anilino)acetate](/img/structure/B292581.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)
![Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292583.png)

![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)


